N-Benzyl-4-chloroaniline
Overview
Description
N-Benzyl-4-chloroaniline, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClN and its molecular weight is 217.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Biochemical Pathways
- Formation of Metabonates : N-Benzyl-4-chloroaniline is involved in the formation of metabonates such as N-benzylidene-4-chloroaniline during metabolism in hepatic microsomal preparations. This suggests a pathway for amide formation from N-benzylanilines with diarylimines as intermediates (Low M. Ulgen & Gorrod, 1994).
Photochemical and Electrochemical Studies
- Photooxidation to Nitroso- and Nitro-Products : The irradiation of compounds like 4-chloroaniline, which is structurally related to this compound, leads to the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene, indicating a pathway of photooxidation (Miller & Crosby, 1983).
- Reactivity of Photolyzed Aniline Derivatives : Photolysis of 4-chloroaniline derivatives can lead to the formation of aminophenyl cations, a process that involves complex photochemical reactions (Guizzardi et al., 2001).
- Electrochemical Synthesis : The electrochemical oxidation of 4-chloroaniline, closely related to this compound, can lead to the synthesis of compounds like 4-chloro-2-(phenylsulfonyl)aniline (Mohamadighader et al., 2020).
Analytical Method Development
- LC-MS Analysis : this compound analogs are important in developing sensitive and specific LC-MS methods for the determination of various chloroaniline compounds in different matrices (Devanna et al., 2021).
Environmental and Material Sciences
- Cross-linkage Studies : Studies on the ability of chloroaniline derivatives to react with phenolic humus constituents in the presence of fungal phenol oxidase, forming hybrid compounds (Bollag et al., 1983).
- Multifunctional Organic Materials : this compound derivatives have been explored for their potential in creating multifunctional organic materials with significant properties like second harmonic generation and ferroelectric behavior (Kumari et al., 2019).
Chemical Synthesis
- Synthesis of Novel Compounds : this compound is used in the synthesis of various novel compounds, such as chalcone derivatives with potential antimicrobial activity (Patel et al., 2012).
Safety and Hazards
N-Benzyl-4-chloroaniline is classified as a combustible liquid. It is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and serious eye damage. It is toxic if inhaled and may cause respiratory irritation. It may cause genetic defects and cancer. It may cause damage to organs through prolonged or repeated exposure .
Properties
IUPAC Name |
N-benzyl-4-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEIYVXPSXIGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951986 | |
Record name | N-Benzyl-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2948-37-0 | |
Record name | N-Benzyl-4-chloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-4-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40951986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique metabolic byproduct has been observed during the breakdown of N-Benzyl-4-chloroaniline in liver cells?
A1: Research has identified N-Benzylidene-4-chloroaniline, a diarylimine, as a metabolic byproduct generated during the breakdown of this compound by liver enzymes []. This finding suggests a potential metabolic pathway where this compound could be broken down into benzaldehyde and 4-chloroaniline, which then react to form the observed diarylimine.
Q2: How does the reaction of this compound derivatives with sulfuric acid contribute to the synthesis of pharmacologically relevant compounds?
A2: Reacting 2-allyl-N-benzyl-4-chloroaniline with sulfuric acid initiates a reaction cascade, leading to the formation of two key compound groups: halogeno-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepines and halogeno-substituted 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines []. These structures form the core of various bioactive molecules, highlighting the significance of this synthetic pathway in pharmaceutical research.
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